11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one
Brand Name: Vulcanchem
CAS No.: 723-86-4
VCID: VC4229717
InChI: InChI=1S/C14H10ClNO/c15-13-9-5-1-2-6-10(9)14(17)16-12-8-4-3-7-11(12)13/h1-8,13H,(H,16,17)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one

CAS No.: 723-86-4

Cat. No.: VC4229717

Molecular Formula: C14H10ClNO

Molecular Weight: 243.69

* For research use only. Not for human or veterinary use.

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one - 723-86-4

Specification

CAS No. 723-86-4
Molecular Formula C14H10ClNO
Molecular Weight 243.69
IUPAC Name 11-chloro-5,11-dihydrobenzo[c][1]benzazepin-6-one
Standard InChI InChI=1S/C14H10ClNO/c15-13-9-5-1-2-6-10(9)14(17)16-12-8-4-3-7-11(12)13/h1-8,13H,(H,16,17)
Standard InChI Key YVGYCHJINBDOEE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one belongs to the dibenzoazepine family, a class of seven-membered heterocycles fused with two benzene rings. The compound’s IUPAC name, 11-chloro-5,11-dihydrobenzo[c]benzazepin-6-one, reflects its bicyclic framework and substituent positions. Key structural features include:

  • Chlorine substitution at the 11th position, which enhances electrophilic reactivity and influences binding interactions in biological systems.

  • Ketone group at the 6th position, enabling participation in nucleophilic addition and condensation reactions .

  • Planar aromatic system, which facilitates π-π stacking interactions in molecular recognition processes .

The compound’s SMILES representation (C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)Cl) and InChIKey (YVGYCHJINBDOEE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Table 1: Physicochemical Properties of 11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one

PropertyValueSource
Molecular FormulaC14H10ClNO\text{C}_{14}\text{H}_{10}\text{ClNO}
Molecular Weight243.69 g/mol
Melting Point226°C (decomposition)
Predicted Boiling Point299.1 ± 39.0°C
Density1.35 ± 0.1 g/cm³
pKa12.27 ± 0.40

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one typically involves multi-step organic transformations, as outlined below:

  • Friedel-Crafts Acylation: Formation of the dibenzoazepine backbone via cyclization of substituted benzaldehyde derivatives .

  • Chlorination: Introduction of the chlorine substituent using reagents such as thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) under reflux conditions .

  • Purification: Crystallization or chromatographic techniques to isolate the final product .

A notable method from the literature involves the reduction of 5,6-dihydrodibenzo[b,e]azepine-6,11-dione followed by chlorination. For example, sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to an alcohol intermediate, which is subsequently treated with thionyl chloride to yield the chloro derivative . This approach achieves moderate yields (60–75%) and is scalable for industrial applications .

Reactivity and Functionalization

The compound’s ketone group and chlorine atom serve as reactive handles for further derivatization:

  • Nucleophilic Acyl Substitution: The ketone undergoes reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

  • Aromatic Electrophilic Substitution: The chlorine atom can be displaced in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the ketone to a secondary alcohol, enabling access to dihydroazepine analogs .

Industrial and Research Applications

Pharmaceutical Intermediates

11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one serves as a key intermediate in synthesizing:

  • Antidepressants: Functionalization at the 11th position yields compounds with serotonin reuptake inhibition (SSRI) activity .

  • Antiepileptics: Structural modifications enhance binding to voltage-gated sodium channels, reducing seizure frequency .

Material Science

The compound’s aromatic system and rigid geometry make it a candidate for organic semiconductors and photovoltaic materials.

Challenges and Future Directions

Despite its promise, several challenges hinder the compound’s adoption:

  • Synthetic Complexity: Multi-step routes necessitate optimization for cost-effective production .

  • Limited Bioavailability: Poor aqueous solubility (LogP=4.62\text{LogP} = 4.62) may restrict in vivo efficacy .

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies to identify optimal substituents for target selectivity.

  • Green Chemistry Approaches utilizing catalysts (e.g., CsF) to streamline synthesis.

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